molecular formula C15H10O3 B13137010 7-Hydroxy-2-methylanthraquinone CAS No. 83312-51-0

7-Hydroxy-2-methylanthraquinone

Cat. No.: B13137010
CAS No.: 83312-51-0
M. Wt: 238.24 g/mol
InChI Key: UMJCTADKPMCLGQ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The molecular formula of this compound is C15H10O3, and it features a hydroxyl group at the 7th position and a methyl group at the 2nd position on the anthraquinone core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methylanthraquinone typically involves the hydroxylation of 2-methylanthraquinone. One common method is the Friedel-Crafts acylation of phthalic anhydride with toluene, followed by cyclization and oxidation to yield 2-methylanthraquinone. The hydroxylation of 2-methylanthraquinone can be achieved using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-methylanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxy-2-methylanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. The compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting receptor tyrosine kinases .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2-methylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7th position and methyl group at the 2nd position contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

83312-51-0

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-hydroxy-7-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7,16H,1H3

InChI Key

UMJCTADKPMCLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

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